molecular formula C13H9ClF2N2O2 B5586792 2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B5586792
M. Wt: 298.67 g/mol
InChI Key: SLNFODQEEVWVOI-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H9ClF2N2O2 and a molecular weight of 298.67 g/mol . This compound is characterized by the presence of chloro, difluoro, and methoxypyridinyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and altering their function, leading to the desired chemical or biological effect .

Comparison with Similar Compounds

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c1-20-12-3-2-7(6-17-12)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFODQEEVWVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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